molecular formula C16H16BrNO3 B8148298 Benzyl (2-(3-bromophenoxy)ethyl)carbamate

Benzyl (2-(3-bromophenoxy)ethyl)carbamate

Cat. No.: B8148298
M. Wt: 350.21 g/mol
InChI Key: NQANCEWWCGMACW-UHFFFAOYSA-N
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Description

Benzyl (2-(3-bromophenoxy)ethyl)carbamate is an organic compound with the molecular formula C16H16BrNO3 It is a carbamate derivative, characterized by the presence of a benzyl group, a bromophenoxyethyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-bromophenoxy)ethyl)carbamate typically involves the reaction of 3-bromophenol with 2-chloroethyl carbamate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroethyl carbamate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-bromophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound ketone.

    Reduction: Formation of benzyl (2-(3-bromophenoxy)ethyl)amine.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl (2-(3-bromophenoxy)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzyl (2-(3-bromophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The bromophenoxyethyl moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-bromoethyl)carbamate
  • Benzyl (2-(4-bromophenoxy)ethyl)carbamate
  • Benzyl (2-(2-bromophenoxy)ethyl)carbamate

Uniqueness

Benzyl (2-(3-bromophenoxy)ethyl)carbamate is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities and applications.

Properties

IUPAC Name

benzyl N-[2-(3-bromophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c17-14-7-4-8-15(11-14)20-10-9-18-16(19)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQANCEWWCGMACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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